(4Z)-4-(1-ethyl-6-methylquinolin-2(1H)-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4Z)-4-(1-ethyl-6-methylquinolin-2(1H)-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-(1-ethyl-6-methylquinolin-2(1H)-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. A common approach might include:
Formation of the quinoline ring: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Formation of the pyrazolone ring: This can be synthesized by the reaction of hydrazine with an α,β-unsaturated ketone.
Coupling of the two rings: The final step involves coupling the quinoline and pyrazolone rings under specific conditions, such as using a base like sodium ethoxide in ethanol.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can occur at the pyrazolone ring, potentially forming hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide, while substitution could introduce halogen or nitro groups at specific positions on the quinoline ring.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used as a building block in the design of new materials with specific properties.
Biology
In biological research, such compounds are often investigated for their potential as enzyme inhibitors or receptor agonists/antagonists. Their ability to interact with biological macromolecules makes them candidates for drug development.
Medicine
Medicinal chemistry applications include the development of new pharmaceuticals. The compound’s structure suggests potential activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, such compounds can be used in the development of new materials, such as polymers and dyes, due to their unique electronic properties.
Mechanism of Action
The mechanism by which (4Z)-4-(1-ethyl-6-methylquinolin-2(1H)-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may act by binding to these targets and modulating their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs.
Pyrazolone derivatives: Compounds like phenylbutazone, which is used as an anti-inflammatory drug.
Uniqueness
The uniqueness of (4Z)-4-(1-ethyl-6-methylquinolin-2(1H)-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one lies in its combined quinoline and pyrazolone structure. This dual functionality may confer unique properties, such as enhanced biological activity or specific electronic characteristics, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H21N3O |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
(4Z)-4-(1-ethyl-6-methylquinolin-2-ylidene)-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C22H21N3O/c1-4-24-19-12-10-15(2)14-17(19)11-13-20(24)21-16(3)23-25(22(21)26)18-8-6-5-7-9-18/h5-14H,4H2,1-3H3/b21-20- |
InChI Key |
CAZPNHLFHPPXJA-MRCUWXFGSA-N |
Isomeric SMILES |
CCN\1C2=C(C=C/C1=C/3\C(=NN(C3=O)C4=CC=CC=C4)C)C=C(C=C2)C |
Canonical SMILES |
CCN1C2=C(C=CC1=C3C(=NN(C3=O)C4=CC=CC=C4)C)C=C(C=C2)C |
Origin of Product |
United States |
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